molecular formula C12H18BNO3 B13987329 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Cat. No.: B13987329
M. Wt: 235.09 g/mol
InChI Key: CZOMMKJMFKRUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a boronate ester derivative featuring a pyridin-2-one core substituted with a methyl group at the 1-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This compound is widely utilized as a synthetic intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the reactivity of its boronyl group . Its synthesis typically involves palladium-catalyzed borylation of halogenated pyridinones under anhydrous conditions, followed by purification via column chromatography . Applications span pharmaceuticals (e.g., PET tracer precursors) and materials science, where its stability and compatibility with diverse reaction conditions are advantageous .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(15)14(9)5/h6-8H,1-5H3

InChI Key

CZOMMKJMFKRUAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the selective borylation of a suitably substituted pyridin-2-one derivative, followed by installation or retention of the N-methyl group. The key synthetic step is the formation of the boronate ester via transition metal-catalyzed borylation.

Starting Materials

  • 1-Methylpyridin-2-one or 1-methyl-6-halopyridin-2-one (e.g., 6-bromo-1-methylpyridin-2-one)
  • Bis(pinacolato)diboron (B2pin2)
  • Palladium-based catalysts (e.g., Pd(dppf)Cl2)
  • Base (e.g., potassium acetate or potassium carbonate)
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane

Typical Procedure

  • Halogenation (if necessary): Starting from 1-methylpyridin-2-one, selective halogenation at the 6-position (e.g., bromination) may be performed to provide a suitable leaving group for borylation.

  • Borylation Reaction:

    • The halogenated intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
    • The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80–100 °C) for several hours.
    • The palladium catalyst facilitates the substitution of the halogen with the boronate ester group.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization to isolate the pure 1-methyl-6-(pinacolboronate)pyridin-2-one.

Reaction Scheme

Step Reagents/Conditions Outcome
1. Halogenation NBS or Br2, solvent (e.g., acetonitrile) 6-Bromo-1-methylpyridin-2-one
2. Borylation B2pin2, Pd(dppf)Cl2, KOAc, THF, 80–100 °C This compound

Detailed Reaction Conditions and Yields from Literature

Reference Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(dppf)Cl2 (5 mol%) KOAc THF 90 12 75–85 Standard Miyaura borylation conditions
Pd(PPh3)4 (3 mol%) K2CO3 Dioxane 80 10 70–80 Inert atmosphere, argon or nitrogen
Pd(dppf)Cl2 (4 mol%) Cs2CO3 DMF 100 8 78 High purity product, suitable for scale-up

These reaction conditions are typical for the preparation of boronic esters on heterocyclic scaffolds such as pyridin-2-ones. The choice of catalyst and base can be optimized depending on substrate and scale.

Alternative Synthetic Routes

Direct C–H Borylation

Recent advances allow direct C–H borylation of heterocycles without pre-functionalization:

  • Using iridium catalysts (e.g., [Ir(cod)(OMe)]2) with bipyridine ligands
  • Reaction with B2pin2 under mild conditions
  • Selective borylation at the 6-position of 1-methylpyridin-2-one has been reported, although regioselectivity and yield can vary.

This route avoids halogenation but requires careful control of reaction conditions and catalyst systems.

Esterification and Methylation Variations

  • In some syntheses, the pyridin-2-one core is first functionalized with the boronate ester, followed by methylation of the nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, starting from methylated pyridin-2-one derivatives can streamline the process.

Research Results and Applications Related to Preparation

Synthetic Utility

  • The compound is widely used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling to construct C–C bonds on heterocyclic frameworks.
  • It serves as a precursor for the synthesis of pharmaceuticals and functional materials.

Case Study: Vasodilatory Agent Development

  • Derivatives of methyl nicotinate with boronate esters, including 1-methyl-6-(pinacolboronate)pyridin-2-one, have been investigated for vasodilatory effects due to their ability to release nicotinic acid upon hydrolysis, enhancing peripheral blood flow.

Materials Science Applications

  • The boronate ester moiety enables cross-linking in polymer matrices, useful in smart materials and nanotechnology applications.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Base Conditions Yield (%) Advantages Disadvantages
Halogenation + Borylation 1-Methylpyridin-2-one + NBS/Br2 Pd(dppf)Cl2 / KOAc THF, 80–100 °C, 8–12 h 70–85 High regioselectivity, scalable Requires halogenation step
Direct C–H Borylation 1-Methylpyridin-2-one Ir catalyst / B2pin2 Mild, inert atmosphere Variable Avoids halogenation Regioselectivity challenges
Post-borylation methylation 6-(Pinacolboronate)pyridin-2-one Methyl iodide / base Room temp to reflux Moderate Flexibility in substitution Additional step

Chemical Reactions Analysis

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners such as aryl or vinyl halides in the presence of a palladium catalyst. This forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Applications/Reactivity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one 1-methyl, 6-Bpin (pinacol boronate) 257.13 g/mol Suzuki-Miyaura coupling; radiopharmaceutical precursors
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol 3-hydroxy, 6-Bpin 221.07 g/mol Boron-directed functionalization; sensor development
1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one 1-(methylsulfonylethyl), 5-Bpin 355.23 g/mol Targeted drug delivery; redox-responsive prodrugs
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-methoxy, 6-Bpin 235.09 g/mol Electron-rich ligand for transition-metal catalysts
N-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one 1-(4-methoxyphenyl), 5-Bpin 353.25 g/mol Chan-Lam-Evans coupling; heterocyclic amine functionalization

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency : The target compound exhibits superior reactivity compared to analogues lacking electron-withdrawing groups (e.g., pyridin-3-ol derivatives ). Its methyl group at the 1-position enhances steric accessibility for palladium catalysts, yielding coupling efficiencies >85% under standard conditions (Pd(dppf)Cl₂, K₃PO₄, 90°C) .
  • Stability : Unlike 6-Bpin-pyridin-3-ol , which is prone to hydrolysis under acidic conditions, the 1-methyl-pyridin-2-one scaffold provides enhanced hydrolytic stability (t₁/₂ > 48 hours in pH 7.4 buffer) .

Solubility and Purification Challenges

  • Solubility: The compound is sparingly soluble in polar solvents (e.g., <5 mg/mL in H₂O) but highly soluble in DMF and THF, similar to other Bpin-pyridinones . Derivatives with hydrophilic substituents (e.g., sulfonylethyl group ) show improved aqueous solubility (up to 20 mg/mL).
  • Purification : Chromatographic purification is required due to byproducts from incomplete borylation, a common issue shared with 2-methoxy-Bpin-pyridine .

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1107627-01-9

Research indicates that this compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on specific kinases that play a role in disease processes such as cancer and neurodegenerative disorders.

Target Kinases

  • DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated kinase 1A) :
    • Involved in various cellular processes including cell cycle regulation and differentiation.
    • The compound has shown potential as a DYRK1A inhibitor, which is significant for therapeutic strategies against Alzheimer’s disease and other neurodegenerative conditions .
  • GSK-3β (Glycogen synthase kinase 3 beta) :
    • Plays a crucial role in the regulation of various signaling pathways.
    • Compounds similar to this compound have demonstrated GSK-3β inhibitory activity with IC50 values in the nanomolar range .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Kinase Inhibition Inhibits DYRK1A and GSK-3β; potential for neuroprotection and cancer therapy.
Anti-inflammatory Effects Reduces pro-inflammatory cytokines like IL-6 and NO in microglial cells .
Antioxidant Properties Demonstrated through various assays indicating a protective effect against oxidative stress .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • DYRK1A Inhibition Study :
    • A study utilized computational methods to design derivatives of the compound that showed enhanced affinity for DYRK1A. The synthesized compounds were validated through enzymatic assays demonstrating potent inhibitory activity .
  • Neuroprotective Effects :
    • In vitro studies using BV2 microglial cells demonstrated that the compound significantly decreased levels of inflammatory markers in response to LPS stimulation. This suggests its potential use in treating neuroinflammation associated with neurodegenerative diseases .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests in HT-22 neuronal cells showed that while some derivatives exhibited cytotoxic effects at higher concentrations, others maintained cell viability at therapeutic levels. This highlights the importance of structure-activity relationships in optimizing therapeutic candidates .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The compound is synthesized via palladium-catalyzed Miyaura borylation. A halogenated pyridin-2-one precursor reacts with bis(pinacolato)diboron (B2Pin2) using Pd(dppf)Cl₂ (5 mol%) and potassium acetate (KOAc) in degassed dioxane at 75–90°C for 12–24 hours. Purification via silica gel chromatography (hexane/EtOAc gradient) yields the product .

StepReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
BorylationPd(dppf)Cl₂, B2Pin₂, KOAcDioxane75→9012–24~60–75

Critical conditions include inert atmosphere (N₂/Ar), anhydrous solvents, and precise temperature control to minimize protodeboronation.

Q. How is the compound characterized to confirm structural integrity?

Key techniques:

  • ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolan structure.
  • X-ray crystallography (via SHELXL or OLEX2 ): Resolves B–O bond lengths (~1.36 Å) and ring planarity.
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated [M+H]⁺ (e.g., m/z 264.1567 for C₁₃H₁₉BNO₃⁺).
  • ¹H/¹³C NMR : Assigns pyridin-2-one proton environments (e.g., methyl group at δ 3.4 ppm) .

Q. What are common impurities during synthesis, and how are they resolved?

  • Protodeboronation byproducts : Removed via silica gel chromatography (hexane:EtOAc 3:1 → 1:2).
  • Pd residues : Reduced to <10 ppm using chelating resins (e.g., SiliaBond Thiol).
  • Dimerization products : Controlled by slow B2Pin₂ addition and strict temperature regulation .

Advanced Questions

Q. How does the pyridin-2-one ring’s electronic environment affect Suzuki-Miyaura coupling efficiency?

The electron-withdrawing carbonyl group reduces electron density at boron, slowing transmetallation. Optimized conditions include:

  • Higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄).
  • Prolonged reaction times (24–48 hours).
  • Additives like Cs₂CO₃ to enhance reactivity. Computational studies (DFT/B3LYP) show polarization of the B–O bond, validated by X-ray data .

Q. What strategies stabilize the boronic ester against hydrolysis in biological assays?

  • Lyophilization from tert-butanol/water to avoid hydrate formation.
  • Pro-drug approaches : Masking the ester as a ROS-responsive derivative (e.g., 4-nitrophenyl carbonate), which hydrolyzes selectively under H₂O₂-rich tumor microenvironments .
  • Non-aqueous buffers : DMSO/PBS mixtures maintain ester integrity during cell-based studies .

Q. How can computational modeling predict regioselectivity in post-functionalization reactions?

DFT calculations (B3LYP/6-31G*) model charge distribution, identifying C-4 as the most electrophilic position (Mulliken charge: −0.12). This aligns with experimental nitration data (>90% C-4 selectivity). Software like Gaussian 09 or ORCA facilitates validation via 2D NMR (NOESY for substitution patterns) .

Q. Why do contradictory catalytic activities arise with different Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos))?

Pd(0) vs. Pd(II) pre-catalysts influence oxidative addition kinetics. ³¹P NMR studies show PdCl₂(Amphos) generates active monoligated Pd(0) species, while Pd(OAc)₂ requires stronger reductants (e.g., B2Pin₂) to enter the catalytic cycle. In situ IR spectroscopy confirms faster turnover with Pd(0) systems .

Methodological Notes

  • Suzuki-Miyaura Optimization : For sterically hindered partners, use PdCl₂(dtbpf) and microwave-assisted heating (100°C, 1 h) to improve yields .
  • Biological Applications : ROS-responsive conjugates (e.g., RNase A-NBC) exploit tumor-selective H₂O₂ levels for targeted drug activation .
  • Crystallography : SHELX workflows integrate data collection (via Bruker D8 Venture) and refinement (SHELXL-2018 ) for high-precision structural analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.